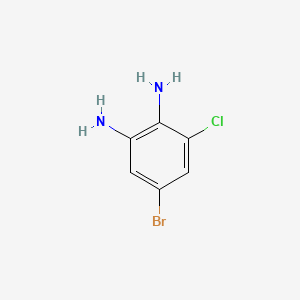

5-Bromo-3-chlorobenzene-1,2-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522091. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-chlorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJIODKDXFJLRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20325949 | |

| Record name | 5-bromo-3-chlorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16429-44-0 | |

| Record name | 16429-44-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-bromo-3-chlorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16429-44-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-3-chlorobenzene-1,2-diamine for Advanced Research Applications

This guide provides a comprehensive technical overview of 5-Bromo-3-chlorobenzene-1,2-diamine (CAS No: 16429-44-0), a halogenated ortho-phenylenediamine. This molecule serves as a critical and versatile building block in modern chemical synthesis, particularly in the fields of medicinal chemistry and material science. Its unique substitution pattern, featuring two adjacent nucleophilic amino groups and two distinct halogen atoms, offers a rich landscape for synthetic manipulation. We will explore its core chemical properties, reactivity, synthesis, and applications, providing field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Profile and Physicochemical Properties

This compound is a solid, typically appearing as a white to beige powder or crystalline solid.[1] Its identity and fundamental properties are summarized below. Understanding these parameters is the first step in its effective use in any experimental workflow.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 16429-44-0 | [3][4] |

| Molecular Formula | C₆H₆BrClN₂ | [2][3] |

| Molecular Weight | 221.48 g/mol | [2][3][4] |

| SMILES | C1=C(C=C(C(=C1N)N)Cl)Br | [2][3] |

| InChI Key | VLJIODKDXFJLRA-UHFFFAOYSA-N | [2][3] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical Form | Solid (Powder or crystal) | [1][3] |

| Melting Point | 57-60 °C | [1][3] |

| Assay/Purity | ≥97% (Typical) | [3] |

| Storage Temperature | 2-8°C | [1][3] |

Structural Analysis and Chemical Reactivity

The utility of this compound stems directly from its structure. The ortho-diamine functionality is a classical precursor for a vast array of heterocyclic systems, while the halogen atoms provide orthogonal synthetic handles for cross-coupling reactions.

Caption: Molecular structure and key reactive sites.

-

Ortho-Diamine Reactivity : The two adjacent amino groups are nucleophilic and readily undergo condensation reactions with 1,2-dielectrophiles. This is the cornerstone of its utility, providing access to:

-

Benzimidazoles : Reaction with aldehydes or carboxylic acids (or their derivatives) is a high-yield pathway to substituted benzimidazoles, a privileged scaffold in medicinal chemistry.

-

Quinoxalines : Condensation with α-dicarbonyl compounds produces quinoxalines, another important heterocyclic core.

-

Phenazines : Reaction with catechols can yield phenazine structures. The choice of reaction partner allows for precise control over the resulting heterocyclic system, making this a strategic starting material.

-

-

Halogen Reactivity : The presence of both bromine and chlorine atoms allows for selective, stepwise functionalization, typically via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).

-

Causality of Selectivity : The C-Br bond is generally more reactive (weaker bond energy) than the C-Cl bond in palladium-catalyzed cross-coupling. This differential reactivity is a key synthetic advantage, enabling a bromine-selective coupling first, leaving the chlorine atom intact for a subsequent, different coupling reaction under more forcing conditions. This orthogonality is critical for building molecular complexity in a controlled manner.

-

A Plausible Synthetic Workflow

While multiple specific synthetic routes may exist, a common and logical approach to synthesizing substituted phenylenediamines involves the reduction of a corresponding dinitro or nitro-amino precursor. The following workflow illustrates a plausible, generalized pathway.

Caption: Generalized synthetic workflow for preparation.

Protocol: Illustrative Reduction of a Nitro-Aniline Precursor

This protocol describes the final reduction step. It is a self-validating system; completion can be monitored by TLC and the product verified by spectroscopic methods.

Objective: To reduce the nitro group of a precursor like 4-Bromo-6-chloro-3-nitroaniline to yield the target diamine.

Materials:

-

4-Bromo-6-chloro-3-nitroaniline (1 equivalent)

-

Stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the nitro-aniline precursor in ethanol.

-

Reagent Addition: Add stannous chloride dihydrate to the suspension. Slowly add concentrated HCl while stirring. Causality: The reaction is exothermic; slow addition controls the temperature. SnCl₂ in acidic medium is a classical and robust reducing agent for aromatic nitro groups.

-

Reaction Execution: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of NaOH or NaHCO₃ until the pH is basic (pH > 8). Trustworthiness: This step is critical. The product is an amine, which is basic. It will be protonated and water-soluble in the acidic reaction mixture. Basification deprotonates the diamine, making it extractable into an organic solvent. Perform this step in an ice bath as the neutralization is highly exothermic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Spectroscopic Characterization Profile

Unambiguous characterization is essential. The following data are predicted based on the structure and are typical for what researchers should expect to observe.

Table 3: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Two singlets (or narrow doublets due to meta-coupling) in the aromatic region (δ 6.5-7.5 ppm).- A broad singlet for the two NH₂ groups (δ 3.5-5.0 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | - Six distinct signals in the aromatic region (δ 100-150 ppm).- Two carbons attached to nitrogen will be significantly shifted.- Carbons attached to bromine and chlorine will show characteristic shifts. |

| IR Spectroscopy | - N-H stretching of the primary amine as two distinct bands in the 3300-3500 cm⁻¹ region.- N-H bending around 1600-1650 cm⁻¹.- C-Br and C-Cl stretching in the fingerprint region (<1000 cm⁻¹). |

| Mass Spec (EI) | - A complex molecular ion (M⁺) peak cluster due to the isotopic distribution of Br (⁷⁹Br/⁸¹Br ≈ 1:1) and Cl (³⁵Cl/³⁷Cl ≈ 3:1), resulting in characteristic M, M+2, M+4, and M+6 peaks. The monoisotopic mass is 219.94029 Da.[2] |

Applications in Drug Discovery and Material Science

The true value of this compound lies in its application as an intermediate. Its structure is predisposed to the creation of high-value, complex molecules.

Caption: Application as a versatile synthetic scaffold.

-

Drug Discovery : As a halogenated diamine, this compound is an ideal starting point for kinase inhibitors, antivirals, and other therapeutic agents where a rigid, planar heterocyclic core is required for binding to a biological target. The halogen atoms can be used to modulate pharmacokinetic properties (lipophilicity, metabolic stability) or to serve as vectors for further diversification, for instance, in the development of Proteolysis Targeting Chimeras (PROTACs). The "beyond rule of 5" (bRo5) chemical space, which includes many complex molecules like PROTACs, is a rich source of new oral drugs for difficult targets.[5]

-

Material Science : The diamine functionality can be used to synthesize polyimides or other high-performance polymers, where the halogen atoms can enhance properties like flame retardancy.[6] Furthermore, it can act as a ligand for creating metal-organic frameworks (MOFs) or organic electronic materials.[6]

Safety, Handling, and Storage

Scientific integrity demands rigorous attention to safety. This compound is classified as hazardous and must be handled with appropriate care.

Table 4: GHS Hazard Information

| Code | Statement | Classification | Source |

| H314 | Causes severe skin burns and eye damage | Skin Corrosion 1B | [2][3] |

| H317 | May cause an allergic skin reaction | Skin Sensitization 1 | [2][3] |

| H319 | Causes serious eye irritation | Eye Irritation | [7] |

| H335 | May cause respiratory irritation | STOT SE 3 | [7] |

Mandatory Handling Protocol

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust. Ensure an eyewash station and safety shower are immediately accessible.[8]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or other chemically resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.[8]

-

Lab Coat: A flame-retardant lab coat is required.

-

-

Handling Practices: Avoid creating dust.[9] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] For long-term stability and to prevent oxidation of the amine groups, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1][3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.[9]

References

- 1. 1,2-Diamino-5-bromo-3-chlorobenzene, 97% 16429-44-0 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 2. This compound | C6H6BrClN2 | CID 351528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2-二氨基-5-溴-3-氯苯 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. 1,2-Diamino-5-bromo-3-chlorobenzene 97 16429-44-0 [sigmaaldrich.com]

- 5. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. 16429-44-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 5-Bromo-3-chlorobenzene-1,2-diamine: A Versatile Building Block in Modern Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of 5-Bromo-3-chlorobenzene-1,2-diamine, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document details its chemical properties, a robust synthesis protocol, and its critical role as a versatile scaffold in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors and protein degraders.

Core Molecular Attributes

This compound is a halogenated ortho-phenylenediamine (OPD) that serves as a pivotal starting material in the synthesis of various heterocyclic compounds. Its unique substitution pattern, featuring a bromine atom, a chlorine atom, and two adjacent amino groups on a benzene ring, provides multiple reactive sites for strategic molecular elaboration.

The fundamental properties of this compound are summarized below:

| Property | Value | Source(s) |

| Chemical Formula | C₆H₆BrClN₂ | [1] |

| Molecular Weight | 221.48 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 16429-44-0 | [1] |

| Physical Form | Solid | [2] |

| Melting Point | 57-60 °C | [2] |

| Canonical SMILES | C1=C(C=C(C(=C1N)N)Cl)Br | [1] |

| InChIKey | VLJIODKDXFJLRA-UHFFFAOYSA-N | [1] |

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis Protocol: A Validated Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While multiple synthetic routes exist for halogenated anilines, a common and reliable pathway involves the nitration of a substituted benzene, followed by selective reduction. A plausible and robust synthesis initiates from 3-bromo-5-chloroaniline.

Experimental Protocol: Synthesis of 3-Bromo-5-chloro-1,2-diamine

This protocol outlines a hypothetical, yet chemically sound, two-step synthesis starting from 3-bromo-5-chloroaniline.

Step 1: Nitration of 3-Bromo-5-chloroaniline to yield 3-Bromo-5-chloro-1,2-dinitrobenzene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-bromo-5-chloroaniline (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

Nitration: Slowly add a nitrating mixture (a solution of fuming nitric acid in concentrated sulfuric acid) dropwise to the flask, ensuring the temperature is maintained below 10 °C. The ortho-para directing effect of the amine group, deactivated by protonation in strong acid, and the meta-directing effects of the halogens guide the nitration.

-

Reaction Monitoring: Stir the mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture carefully onto crushed ice. The solid precipitate, 3-bromo-5-chloro-1,2-dinitrobenzene, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

Step 2: Reduction of 3-Bromo-5-chloro-1,2-dinitrobenzene to this compound

-

Reaction Setup: Suspend the synthesized 3-bromo-5-chloro-1,2-dinitrobenzene (1.0 eq) in ethanol in a round-bottom flask.

-

Reduction: Heat the mixture to reflux and add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise. The use of a metal-acid system like iron powder in acetic or hydrochloric acid is also a viable alternative.[3]

-

Reaction Monitoring: Continue refluxing for 4-6 hours, monitoring the disappearance of the starting material by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture and neutralize it with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of reactive functional groups makes this compound a highly valuable building block in medicinal chemistry. The ortho-diamine moiety is a classic precursor for the synthesis of benzimidazoles, a privileged scaffold in numerous FDA-approved drugs.[4][5]

Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Many small molecule kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the kinase. The ortho-phenylenediamine structure of the title compound can readily undergo condensation reactions with various electrophiles (e.g., carboxylic acids, aldehydes, or their derivatives) to form a benzimidazole ring.

The bromine and chlorine atoms provide two key advantages:

-

Modulation of Physicochemical Properties: The halogens increase lipophilicity, which can enhance membrane permeability and target engagement.

-

Vectors for Further Functionalization: The aryl halides can serve as handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of additional functionalities to optimize potency, selectivity, and pharmacokinetic properties.

For example, the condensation of this compound with a suitable carboxylic acid derivative can lead to the formation of a 2-substituted-5-bromo-7-chlorobenzimidazole, a core structure that can be further elaborated into potent kinase inhibitors.

Role in Targeted Protein Degradation (PROTACs)

Targeted protein degradation using technologies like PROTACs (Proteolysis-Targeting Chimeras) is a rapidly emerging therapeutic modality. A vendor of a structurally similar compound, 3-Bromo-5-chlorobenzene-1,2-diamine, lists it within the "Protein Degrader Building Blocks" family, suggesting the utility of this scaffold in the field.[6] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

The benzimidazole scaffold, readily synthesized from this compound, can serve as a core component of a PROTAC, linking the target-binding warhead to the E3 ligase ligand. The halogen atoms provide convenient points for attaching the linker element, a critical component for optimizing the ternary complex formation between the target, the PROTAC, and the E3 ligase.

Caption: Application workflow in medicinal chemistry.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. Each signal would likely appear as a doublet due to meta-coupling. A broad singlet corresponding to the four protons of the two amine groups would also be present, with its chemical shift being solvent-dependent.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to exhibit six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments due to the substitution pattern.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate safety precautions.

-

Hazard Classification: The compound is classified as causing severe skin burns and eye damage (Skin Corrosion 1B) and may cause an allergic skin reaction (Skin Sensitization 1).

-

Handling Recommendations: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.

Conclusion

This compound is a strategically important intermediate in modern pharmaceutical research. Its pre-functionalized scaffold, featuring ortho-diamine and halogen substituents, provides a direct and versatile entry point for the synthesis of complex heterocyclic systems like benzimidazoles. The demonstrated utility of such scaffolds in high-value therapeutic areas, including kinase inhibition and targeted protein degradation, underscores the significance of this compound for drug discovery programs aiming to develop novel and effective medicines.

References

- 1. This compound | C6H6BrClN2 | CID 351528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. CN101735023B - Method for preparing 3-bromo-5-chlorophenol - Google Patents [patents.google.com]

- 4. Benzimidazole synthesis [organic-chemistry.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. calpaclab.com [calpaclab.com]

An In-Depth Technical Guide to 5-Bromo-3-chlorobenzene-1,2-diamine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-chlorobenzene-1,2-diamine is a halogenated aromatic diamine that serves as a valuable building block in synthetic organic chemistry. Its unique substitution pattern, featuring vicinal amino groups flanked by bromine and chlorine atoms, makes it a strategic precursor for the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, a proposed synthetic route, detailed characterization, safety protocols, and its utility in the development of novel chemical entities.

Section 1: Chemical Identity and Physicochemical Properties

Nomenclature and Identifiers

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 221.48 g/mol | [2][3][4] |

| Appearance | White to beige solid (powder or crystals) | [4] |

| Melting Point | 57-60 °C | [3][4] |

| Storage Temperature | 2-8°C | [3][4] |

Section 2: Proposed Synthesis Protocol

Synthetic Workflow Diagram

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Acetylation of 3-Chloroaniline

-

To a solution of 3-chloroaniline (1.0 eq) in pyridine (3.0 eq) at 0 °C, slowly add acetic anhydride (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(3-chlorophenyl)acetamide.

Rationale: The acetylation of the amino group serves to protect it and moderate its activating effect, allowing for more controlled subsequent electrophilic aromatic substitution reactions.

Step 2: Nitration of N-(3-chlorophenyl)acetamide

-

To a stirred solution of N-(3-chlorophenyl)acetamide (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise.

-

Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, stir the reaction mixture at 0 °C for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain N-(3-chloro-2-nitrophenyl)acetamide.

Rationale: The acetamido group is an ortho-, para-director. Nitration is expected to occur primarily at the ortho position due to the directing effects of both the acetamido and chloro substituents.

Step 3: Bromination of N-(3-chloro-2-nitrophenyl)acetamide

-

To a solution of N-(3-chloro-2-nitrophenyl)acetamide (1.0 eq) in concentrated sulfuric acid, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 12 hours at room temperature.

-

Pour the mixture into ice-water and collect the precipitate by filtration.

-

Wash the solid with water and dry to afford N-(5-bromo-3-chloro-2-nitrophenyl)acetamide.

Rationale: The existing substituents direct the electrophilic bromination to the C5 position.

Step 4: Hydrolysis of N-(5-bromo-3-chloro-2-nitrophenyl)acetamide

-

Suspend N-(5-bromo-3-chloro-2-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (1:1 v/v).

-

Heat the mixture at reflux for 6 hours.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to yield 5-Bromo-3-chloro-2-nitroaniline.

Rationale: Acid-catalyzed hydrolysis removes the acetyl protecting group to reveal the free amine.

Step 5: Reduction of 5-Bromo-3-chloro-2-nitroaniline

-

To a solution of 5-Bromo-3-chloro-2-nitroaniline (1.0 eq) in concentrated hydrochloric acid, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) portion-wise at 0 °C.

-

After the addition, allow the mixture to stir at room temperature for 3 hours.

-

Basify the reaction mixture with a concentrated NaOH solution until a pH of >10 is reached.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain this compound.

Rationale: The nitro group is selectively reduced to an amino group using tin(II) chloride in acidic media, a classic and reliable method for this transformation.

Section 3: Structural Elucidation and Characterization

The structure of the synthesized this compound should be confirmed using a combination of spectroscopic techniques. Below are the expected spectral data based on its structure and data from analogous compounds.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 6.85 (d, J = 2.0 Hz, 1H) | Ar-H |

| ~ 6.70 (d, J = 2.0 Hz, 1H) | Ar-H |

| ~ 4.0 (br s, 4H) | -NH₂ |

Interpretation: The ¹H NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two non-equivalent aromatic protons, with a small coupling constant characteristic of meta-coupling. A broad singlet integrating to four protons would correspond to the two amino groups. The ¹³C NMR spectrum should display six distinct signals for the six carbon atoms of the benzene ring.

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A cluster of peaks around m/z 220, 222, and 224, reflecting the isotopic distribution of bromine and chlorine.

-

Major Fragments: Loss of a bromine radical ([M-Br]⁺), loss of a chlorine radical ([M-Cl]⁺), and subsequent loss of HCN from the amine groups.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 | N-H stretching (symmetric and asymmetric) |

| 1620 - 1580 | N-H bending (scissoring) |

| 1500 - 1400 | C=C aromatic ring stretching |

| 850 - 750 | C-H out-of-plane bending |

| 700 - 600 | C-Br stretching |

| 800 - 600 | C-Cl stretching |

Section 4: Applications in Drug Development and Agrochemical Synthesis

This compound is a key intermediate for the synthesis of various heterocyclic systems, particularly benzimidazoles and quinoxalines. These scaffolds are prevalent in many biologically active molecules.

Synthesis of Benzimidazoles

The reaction of this compound with various aldehydes or carboxylic acids provides a straightforward route to substituted benzimidazoles. These compounds are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[10]

Caption: General scheme for the synthesis of benzimidazoles.

Synthesis of Quinoxalines

Condensation of this compound with 1,2-dicarbonyl compounds yields quinoxaline derivatives.[11][12] The quinoxaline ring system is a core structure in several approved drugs and is a focus of ongoing research in drug discovery for its diverse biological activities.

Caption: General scheme for the synthesis of quinoxalines.

Utility in Agrochemicals

The halogenated phenylenediamine scaffold can also be incorporated into novel pesticides and herbicides. The presence of halogen atoms can significantly influence the lipophilicity, metabolic stability, and binding affinity of the final molecule to its biological target.[13]

Section 5: Safety, Handling, and Disposal

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

GHS Hazard Information

-

Pictograms:

-

GHS05: Corrosion

-

GHS07: Exclamation Mark

-

-

Signal Word: Danger

-

Hazard Statements:

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Halogenated organic waste should be collected in a designated, properly labeled container.

-

Do not mix with non-halogenated waste streams.

Conclusion

This compound is a valuable, albeit not widely commercially available, chemical intermediate. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The presence of multiple reactive sites and halogen substituents makes it an attractive starting material for the construction of complex heterocyclic molecules with potential applications in the pharmaceutical and agrochemical industries. Proper handling and disposal are crucial due to its hazardous nature. This guide provides a foundational resource for researchers and scientists interested in utilizing this compound in their synthetic endeavors.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. This compound | C6H6BrClN2 | CID 351528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2-Diamino-5-bromo-3-chlorobenzene 97 16429-44-0 [sigmaaldrich.com]

- 4. 1,2-Diamino-5-bromo-3-chlorobenzene, 97% 16429-44-0 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 5. 5-Bromo-3-chlorophenylene-1,2-diamine, 5-Bromo-3-chloro-1,2-diaminobenzene | 16429-44-0 [chemicalbook.com]

- 6. calpaclab.com [calpaclab.com]

- 7. prepchem.com [prepchem.com]

- 8. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of imidazo[1,5,4-de]quinoxalin-9-ones, benzimidazole analogues of pyrroloiminoquinone marine natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Introduction: The Strategic Value of the 5-Bromo-3-chlorobenzene-1,2-diamine Core

An In-Depth Technical Guide to the Structural Analogs and Derivatives of 5-Bromo-3-chlorobenzene-1,2-diamine for Advanced Drug Discovery

This guide provides an in-depth technical exploration of the synthesis, properties, and applications of structural analogs and derivatives of this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document offers a comprehensive overview of the core chemistry and therapeutic potential of this versatile scaffold.

This compound is a halogenated ortho-phenylenediamine (OPD) that serves as a pivotal starting material for the synthesis of a diverse array of heterocyclic compounds. The strategic placement of bromo and chloro substituents on the benzene ring offers several advantages in medicinal chemistry:

-

Modulation of Physicochemical Properties: The halogens significantly influence the lipophilicity, electronic character, and metabolic stability of the resulting derivatives. This allows for the fine-tuning of pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME).

-

Direction of Synthetic Reactions: The electronic-withdrawing nature of the halogens can influence the regioselectivity of subsequent cyclization reactions.

-

Formation of Halogen Bonds: The bromine and chlorine atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity to biological targets.

-

Metabolic Stability: The presence of halogens can block sites of metabolism, leading to increased half-life and duration of action of drug candidates.

This guide will delve into the synthesis of key derivatives, including benzimidazoles, quinoxalines, and other related heterocyclic systems, and discuss their potential as therapeutic agents.

Key Structural Analogs and Derivatives: Synthesis and Properties

The vicinal diamino groups of this compound are poised for cyclization with a variety of electrophilic reagents, leading to the formation of several important classes of heterocyclic compounds.

Benzimidazoles: A Privileged Scaffold in Medicinal Chemistry

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[1][2] The synthesis of 6-bromo-8-chloro-substituted benzimidazoles from this compound is a straightforward yet powerful strategy for generating novel bioactive molecules.

The most common and versatile method for benzimidazole synthesis is the condensation of an ortho-phenylenediamine with an aldehyde, followed by oxidative cyclization.[3] This can be achieved through various protocols, including one-pot and microwave-assisted methods.[4][5][6]

Experimental Protocol: One-Pot Synthesis of 2-Aryl-6-bromo-8-chloro-1H-benzimidazoles

This protocol describes a general, efficient one-pot synthesis of 2-aryl-substituted benzimidazoles from this compound and various aromatic aldehydes.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve this compound (1 mmol) and the desired aromatic aldehyde (1 mmol) in ethanol (15 mL).

-

Add ammonium chloride (0.2 mmol) to the solution.

-

Reflux the reaction mixture at 80-90°C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (50 mL) with stirring.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-aryl-6-bromo-8-chloro-1H-benzimidazole.

Expected Outcome: This method is anticipated to provide good to excellent yields of the desired benzimidazole derivatives. The presence of electron-donating or electron-withdrawing groups on the aldehyde may influence the reaction rate and yield.

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole core and the 2-aryl ring.[7][8]

-

Antimicrobial Activity: Halogenated benzimidazoles have demonstrated significant antimicrobial activity.[9][10] The bromo and chloro substituents on the benzimidazole core are expected to enhance the lipophilicity of the molecule, potentially facilitating its penetration through microbial cell membranes. Further substitution on the 2-aryl ring with electron-withdrawing groups can modulate the electronic properties of the molecule, which may be crucial for interaction with microbial targets. Some studies have shown that 5-halobenzimidazole derivatives are promising broad-spectrum antimicrobial candidates.[7]

-

Anticancer Activity: The substitution pattern on the benzimidazole scaffold is critical for anticancer activity. The position and nature of substituents can influence the molecule's ability to interact with various targets, such as kinases and tubulin.

Table 1: Predicted Spectroscopic Data for a Representative 6-Bromo-8-chloro-2-(4-methoxyphenyl)-1H-benzimidazole

| Spectroscopic Technique | Expected Chemical Shifts/Signals |

| ¹H NMR (in DMSO-d₆) | δ 12.5-13.5 (s, 1H, N-H), 7.8-8.2 (m, 2H, Ar-H), 7.5-7.7 (m, 2H, Ar-H), 7.0-7.2 (m, 2H, Ar-H), 3.8-3.9 (s, 3H, OCH₃) |

| ¹³C NMR (in DMSO-d₆) | δ 160-162 (C-OCH₃), 150-155 (C=N), 140-145 (Ar-C), 130-135 (Ar-C), 125-130 (Ar-C), 120-125 (Ar-C), 115-120 (Ar-C), 110-115 (Ar-C), 55-56 (OCH₃) |

| Mass Spec (ESI+) | m/z [M+H]⁺ calculated for C₁₄H₁₀BrClN₂O: 335.97, found ~336.0 |

Quinoxalines: Versatile Building Blocks for Anticancer Agents

Quinoxalines are another class of nitrogen-containing heterocyclic compounds that have garnered significant interest in drug discovery due to their broad spectrum of biological activities, particularly their anticancer properties.[11][12] The condensation of this compound with α-dicarbonyl compounds provides a direct route to 6-bromo-8-chloro-substituted quinoxalines.

The synthesis of quinoxalines is typically achieved through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1] Microwave-assisted synthesis has emerged as a rapid and efficient method for this transformation.[13][14][15][16][17]

Experimental Protocol: Microwave-Assisted Synthesis of 2,3-Diaryl-6-bromo-8-chloroquinoxalines

This protocol outlines a rapid and efficient microwave-assisted synthesis of 2,3-diaryl-substituted quinoxalines.

Materials:

-

This compound

-

1,2-Dicarbonyl compound (e.g., benzil)

-

Ethanol/Water (1:1)

-

Iodine (catalytic amount)

Procedure:

-

In a microwave reaction vessel, combine this compound (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a 1:1 mixture of ethanol and water (2 mL).

-

Add a catalytic amount of iodine (5 mol%).

-

Seal the vessel and irradiate in a microwave synthesizer at a suitable temperature and power (e.g., 100°C, 150 W) for 5-15 minutes.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Add dichloromethane (10 mL) and wash with 5% sodium thiosulfate solution to remove the iodine catalyst.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure 2,3-diaryl-6-bromo-8-chloroquinoxaline.

Causality Behind Choices: The use of microwave irradiation significantly accelerates the reaction rate, reducing reaction times from hours to minutes.[14] Iodine is a mild and effective catalyst for this condensation reaction.[17] The ethanol/water solvent system is environmentally friendly and allows for efficient microwave heating.

Quinoxaline derivatives have been extensively investigated as anticancer agents, with many exhibiting potent activity against a range of cancer cell lines.[11][12][18][19][20]

-

Mechanism of Action: Many quinoxaline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

-

Influence of Halogenation: The presence of bromo and chloro substituents on the quinoxaline ring can enhance their anticancer activity.[21] These halogens can increase the lipophilicity of the compounds, potentially leading to better cell permeability and accumulation in cancer cells. Furthermore, they can engage in specific interactions with the target proteins, contributing to higher binding affinity.

Table 2: Representative Cytotoxicity Data for Quinoxaline Derivatives Against Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoxaline-based derivatives | PC-3 (Prostate) | 2.11 - 4.11 | [18] |

| N-allyl quinoxaline derivative | A549 (Lung) | 0.86 | [19] |

| N-allyl quinoxaline derivative | MCF-7 (Breast) | 1.06 | [19] |

| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | MKN 45 (Gastric) | 0.073 | [12] |

Other Promising Derivatives

The reactivity of this compound extends beyond the synthesis of benzimidazoles and quinoxalines, offering access to other important heterocyclic systems.

Phenazines are a class of nitrogen-containing heterocyclic compounds with diverse biological activities, including antibacterial and anticancer properties.[8][22][23][24] The synthesis of halogenated phenazines from this compound can be achieved through oxidative cyclization reactions. The structure-activity relationship of phenazine derivatives suggests that halogenation can significantly impact their biological activity.[8][22][23][24]

1,5-Benzodiazepines are seven-membered heterocyclic compounds with a wide range of pharmacological activities, including anticonvulsant, anxiolytic, and anti-inflammatory effects.[2][25] The condensation of this compound with ketones or β-diketones provides a route to 6-bromo-8-chloro-substituted 1,5-benzodiazepines.[26]

Visualization of Synthetic Pathways and Logical Relationships

Diagram 1: Synthetic Pathways from this compound

References

- 1. soc.chim.it [soc.chim.it]

- 2. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. iajpr.com [iajpr.com]

- 7. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 8. Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

- 14. ecommons.udayton.edu [ecommons.udayton.edu]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Structure-activity relationships for analogues of the phenazine-based dual topoisomerase I/II inhibitor XR11576 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 26. Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of 5-Bromo-3-chlorobenzene-1,2-diamine (melting point, solubility)

An In-depth Technical Guide to the Physical Properties of 5-Bromo-3-chlorobenzene-1,2-diamine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a focused examination of the core physical properties of this compound, a substituted aromatic diamine of interest in synthetic chemistry and drug discovery. The primary focus is on its melting point and solubility characteristics, which are critical parameters for its synthesis, purification, formulation, and application. This document outlines both the established data for this compound and the detailed experimental methodologies for the empirical determination of these properties, offering researchers and drug development professionals a comprehensive resource for its handling and application.

Introduction

This compound is a halogenated aromatic diamine with the molecular formula C₆H₆BrClN₂. Its structural features—a benzene ring substituted with two adjacent amino groups, a bromine atom, and a chlorine atom—make it a versatile intermediate in the synthesis of heterocyclic compounds, such as benzimidazoles and quinoxalines, which are prevalent scaffolds in medicinal chemistry. Understanding the fundamental physical properties of this compound, such as its melting point and solubility, is paramount for its effective use in research and development. The melting point serves as a crucial indicator of purity, while the solubility profile dictates the choice of solvents for reactions, purification, and formulation. This guide provides an in-depth analysis of these properties, grounded in established experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its identification and handling in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆BrClN₂ | [1][2][3] |

| Molecular Weight | 221.48 g/mol | [1][3] |

| Appearance | White to beige powder, crystals, or chunks | [1][2] |

| Melting Point | 57-60 °C | [1][2] |

| CAS Number | 16429-44-0 | [1][3] |

Melting Point Determination and Significance

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow temperature range.[4] The observed melting point range of 57-60 °C for this compound is a key specification for its identity and purity.[1][2] A broader melting range or a depression in the melting point typically indicates the presence of impurities.

Causality in Experimental Design

The choice of a slow heating rate (approximately 1-2 °C per minute) as the substance approaches its melting point is critical for ensuring thermal equilibrium between the sample, the heating block, and the thermometer. Rapid heating can lead to an inaccurate reading because the temperature of the sample will lag behind the temperature of the thermometer. The use of a finely powdered, dry sample ensures uniform heat transfer throughout the material.[4]

Experimental Protocol for Melting Point Determination

This protocol describes the determination of the melting point range using a modern digital melting point apparatus (e.g., a Mel-Temp apparatus).

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Digital melting point apparatus

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of the compound on a clean, dry surface. If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle. This ensures efficient packing and heat transfer.[4]

-

Capillary Tube Loading: Push the open end of a capillary tube into the powdered sample. Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. Repeat until a column of 2-3 mm of packed sample is achieved.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Preliminary Measurement: Set the apparatus to heat rapidly to get an approximate melting point. This will inform the more precise measurement to follow.

-

Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new capillary tube with the sample.

-

Heating and Observation: Begin heating at a rate that allows the temperature to rise at approximately 1-2 °C per minute as the expected melting point is approached.

-

Record the Melting Range:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For this compound, this should fall within the 57-60 °C range.[1][2]

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Profile

The solubility of a compound is a measure of its ability to dissolve in a given solvent to form a homogeneous solution. The solubility of this compound is governed by its molecular structure. The presence of two polar amino (-NH₂) groups allows for hydrogen bonding with protic solvents. However, the large, nonpolar aromatic ring and the halogen substituents (Br and Cl) contribute to its solubility in organic solvents.

As an amine, this compound is expected to be weakly basic.[5] Therefore, its solubility in aqueous solutions is expected to increase significantly in the presence of an acid due to the formation of a more soluble ammonium salt (protonation of the amino groups).

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a systematic approach to determine the qualitative solubility of this compound in a range of common laboratory solvents.

Materials:

-

This compound

-

Test tubes and a test tube rack

-

Spatula

-

Vortex mixer (optional)

-

Solvents:

-

Deionized water

-

5% Aqueous HCl

-

5% Aqueous NaOH

-

Methanol

-

Ethanol

-

Acetone

-

Dichloromethane

-

Toluene

-

Procedure:

-

Sample Preparation: Add approximately 20-30 mg of the compound to a series of clean, dry test tubes.

-

Solvent Addition: To the first test tube, add 1 mL of the first solvent (e.g., deionized water).

-

Mixing: Agitate the mixture vigorously for 60 seconds using a vortex mixer or by flicking the test tube.

-

Observation: Observe the mixture against a dark background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Repeat for All Solvents: Repeat steps 2-4 for each of the solvents listed.

-

Heating for Insoluble Samples: For any sample that is insoluble at room temperature, gently warm the test tube in a water bath to observe if solubility increases with temperature. Allow the solution to cool back to room temperature and observe if the compound precipitates.

-

Reporting: Record the solubility of the compound in each solvent as "soluble," "partially soluble," or "insoluble" at room temperature. Note any changes upon heating.

Workflow for Solubility Testing

Caption: A systematic workflow for qualitative solubility testing.

Conclusion

The physical properties of this compound, particularly its melting point of 57-60 °C and its characteristic solubility profile, are fundamental parameters for its application in scientific research and drug development. The melting point serves as a reliable and straightforward indicator of its purity. Its expected solubility in organic solvents and acidic aqueous solutions guides the selection of appropriate conditions for its use in chemical synthesis and purification processes. The standardized protocols provided in this guide ensure that researchers can reliably verify these properties and handle the compound with a high degree of confidence.

References

- 1. 1,2-Diamino-5-bromo-3-chlorobenzene, 97% 16429-44-0 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 2. 1,2-Diamino-5-bromo-3-chlorobenzene, 97% 16429-44-0 India [ottokemi.com]

- 3. This compound | C6H6BrClN2 | CID 351528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. embibe.com [embibe.com]

Spectroscopic Blueprint of 5-Bromo-3-chlorobenzene-1,2-diamine: A Technical Guide

This technical guide provides an in-depth analysis of the spectral characteristics of 5-Bromo-3-chlorobenzene-1,2-diamine, a key intermediate in the synthesis of pharmaceuticals and advanced materials. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of this molecule through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles to ensure the highest degree of scientific integrity and practical applicability.

Molecular Structure and Spectroscopic Overview

This compound is a substituted aromatic diamine with the molecular formula C₆H₆BrClN₂ and a molecular weight of approximately 221.48 g/mol . The strategic placement of bromo, chloro, and two amino functional groups on the benzene ring results in a unique electronic environment, which is reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming the identity, purity, and structural integrity of the compound during synthesis and downstream applications.

Molecular Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbon atoms in the benzene ring.

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals from the solvent itself.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The electron-donating amino groups and the electron-withdrawing halogen substituents will influence the chemical shifts of the aromatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |

| ~ 7.0 - 7.5 | Doublet | Aromatic H | The two aromatic protons are in different chemical environments due to the substitution pattern. They are expected to appear as doublets due to coupling with each other. |

| ~ 6.5 - 7.0 | Doublet | Aromatic H | The precise chemical shifts are influenced by the combined electronic effects of the substituents. |

| ~ 4.0 - 5.0 | Broad Singlet | Amine (NH₂) Protons | The protons of the two amino groups are expected to appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~ 140 - 150 | C-NH₂ | The carbon atoms attached to the amino groups are expected to be significantly deshielded. |

| ~ 130 - 140 | C-Cl | The carbon atom bonded to the chlorine atom will be deshielded due to the electronegativity of chlorine. |

| ~ 115 - 125 | C-Br | The carbon atom attached to the bromine atom will also be deshielded, though typically less so than the carbon attached to chlorine. |

| ~ 110 - 130 | Aromatic C-H | The remaining two carbon atoms bonded to hydrogen will have chemical shifts in the typical aromatic region, influenced by the positions of the various substituents. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol for IR Data Acquisition

Objective: To identify the characteristic functional groups of this compound.

Methodology:

-

Sample Preparation: The spectrum can be obtained using a potassium bromide (KBr) pellet or as a thin film from a solution. For a KBr pellet, a small amount of the solid sample is ground with dry KBr and pressed into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or the solvent is recorded and subtracted from the sample spectrum.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amino groups and the C-C and C-H bonds of the aromatic ring.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |

| 3400 - 3500 | N-H Stretch | Primary amine (two bands expected for symmetric and asymmetric stretching) |

| 3000 - 3100 | C-H Stretch | Aromatic C-H |

| 1600 - 1650 | N-H Bend | Primary amine |

| 1450 - 1600 | C=C Stretch | Aromatic ring |

| 1000 - 1200 | C-N Stretch | Aryl amine |

| 600 - 800 | C-Cl Stretch | Aryl chloride |

| 500 - 600 | C-Br Stretch | Aryl bromide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol for Mass Spectrometry Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule, which will induce fragmentation.

-

Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine isotopes, the molecular ion peak will appear as a characteristic cluster of peaks.

Molecular Ion (M⁺):

The molecular ion peak is expected around m/z 220, 222, and 224, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

Key Fragmentation Pathways:

The fragmentation of this compound under EI conditions is likely to involve the loss of small molecules or radicals.

Caption: Predicted major fragmentation pathways for this compound.

Predicted Fragments:

| m/z (approximate) | Proposed Fragment |

| 219, 221, 223 | [M-H]⁺ |

| 204, 206, 208 | [M-NH₂]⁺ |

| 185, 187 | [M-Cl]⁺ |

| 141, 143 | [M-Br]⁺ |

Conclusion

The predicted spectral data for this compound, based on fundamental principles of NMR, IR, and Mass Spectrometry, provide a comprehensive blueprint for the structural characterization of this important chemical intermediate. This technical guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and assess the quality of this compound in their work. The provided protocols for data acquisition offer a standardized approach to obtaining reliable and reproducible spectral data.

Methodological & Application

Application Note & Protocols: Versatile Synthetic Routes for Preparing Substituted Benzimidazoles from 5-Bromo-3-chlorobenzene-1,2-diamine

Abstract

This technical guide provides detailed protocols and expert insights for the synthesis of novel substituted benzimidazoles, a scaffold of immense interest in medicinal chemistry and materials science. Starting from the readily available precursor, 5-bromo-3-chlorobenzene-1,2-diamine, we explore two robust and versatile synthetic strategies: the classic Phillips condensation with carboxylic acids and the modern, one-pot oxidative cyclocondensation with aldehydes. This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also a deep dive into the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Benzimidazole Scaffold and a Strategic Precursor

Benzimidazoles are a privileged class of N-heterocyclic compounds, forming the core structure of numerous pharmaceuticals, including proton pump inhibitors (e.g., Esomeprazole), anthelmintics (e.g., Albendazole), and anticancer agents.[1][2][3] Their unique structure allows for extensive functionalization, making them a cornerstone in drug discovery. The condensation of an o-phenylenediamine with a one-carbon electrophile (such as a carboxylic acid or an aldehyde) is the most fundamental and widely employed method for constructing the benzimidazole ring system.[4][5][6]

The starting material, This compound (CAS 16429-44-0), is a strategic choice for generating a library of novel benzimidazoles.[7][8] The distinct electronic properties and positions of the bromo and chloro substituents on the benzene ring offer two key advantages:

-

Modulation of Physicochemical Properties: The halogens significantly influence the pKa, lipophilicity, and metabolic stability of the final compounds.

-

Orthogonal Sites for Further Functionalization: The bromo and chloro groups can be selectively targeted in subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the late-stage diversification of the benzimidazole core.

This guide will detail two primary synthetic pathways originating from this precursor.

Route 1: The Phillips Condensation with Carboxylic Acids

The Phillips condensation, first reported in 1928, is a reliable method involving the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions, typically with heating.[9] This reaction proceeds via an initial acylation of one of the amino groups, followed by an intramolecular cyclization and dehydration to form the aromatic benzimidazole ring.

Mechanistic Rationale

The reaction is generally catalyzed by a mineral acid (e.g., HCl) or a strong organic acid like p-toluenesulfonic acid (p-TsOH).[9][10] The acid serves two main purposes: it protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity, and it facilitates the final dehydration step.

Caption: Mechanism of the Phillips Condensation.

Detailed Protocol 1: Synthesis of 6-Bromo-4-chloro-2-phenyl-1H-benzimidazole

This protocol describes the reaction of this compound with benzoic acid.

Materials:

-

This compound (1.00 g, 4.51 mmol, 1.0 equiv)

-

Benzoic acid (0.66 g, 5.42 mmol, 1.2 equiv)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.17 g, 0.90 mmol, 0.2 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous (20 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Ethyl acetate

-

Brine

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 4.51 mmol), benzoic acid (0.66 g, 5.42 mmol), and p-TsOH·H₂O (0.17 g, 0.90 mmol).[10]

-

Add anhydrous DMF (20 mL) to the flask.

-

Heat the reaction mixture to 120 °C and stir for 4-6 hours.

-

Senior Scientist's Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent. The starting diamine is UV active and will have a lower Rf than the more conjugated benzimidazole product.

-

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water with vigorous stirring. A precipitate should form.

-

Neutralize the mixture by slowly adding saturated NaHCO₃ solution until the pH is ~7-8.

-

Stir the suspension for 30 minutes to ensure complete precipitation.

-

Collect the crude solid by vacuum filtration, washing the filter cake with copious amounts of deionized water (3 x 50 mL).

-

Dry the crude product under vacuum.

-

For purification, recrystallize the crude solid from hot ethanol/water or purify by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Route 2: Oxidative Cyclocondensation with Aldehydes

A more contemporary and often higher-yielding approach is the one-pot condensation of an o-phenylenediamine with an aldehyde.[11][12] This method first forms a Schiff base, which cyclizes to a dihydrobenzimidazole intermediate. This intermediate is then oxidized in situ to the final aromatic product. A wide variety of catalysts and oxidants can be employed, offering flexibility in reaction conditions.[3][13]

Mechanistic Rationale

The reaction is versatile, allowing for the use of various catalysts, from simple Lewis acids to complex transition metal nanoparticles.[11][12][13] The catalyst activates the aldehyde carbonyl for the initial nucleophilic attack by the diamine. The oxidant is crucial for the final aromatization step. In some systems, atmospheric oxygen can serve as the terminal oxidant, making it a green and sustainable process.[4]

Caption: Mechanism of Oxidative Cyclocondensation.

Detailed Protocol 2: Synthesis of 6-Bromo-4-chloro-2-(4-methoxyphenyl)-1H-benzimidazole

This protocol uses a mild, efficient catalyst system for the reaction with an electron-rich aromatic aldehyde.

Materials:

-

This compound (1.00 g, 4.51 mmol, 1.0 equiv)

-

4-Methoxybenzaldehyde (0.67 g, 4.96 mmol, 1.1 equiv)

-

Copper(II) acetate (Cu(OAc)₂), (0.082 g, 0.45 mmol, 0.1 equiv)

-

Ethanol (25 mL)

-

Ammonium hydroxide solution (28-30%)

-

Ethyl acetate

-

Brine

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (1.00 g, 4.51 mmol) and 4-methoxybenzaldehyde (0.67 g, 4.96 mmol) in ethanol (25 mL).

-

Add copper(II) acetate (0.082 g, 0.45 mmol) to the solution. The mixture will likely turn a shade of green or blue.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 3-5 hours. The reaction should be open to the air, which acts as the terminal oxidant.

-

Pro-Tip: The color of the reaction mixture may change as the reaction proceeds, which can be a useful visual indicator. Monitor the disappearance of the starting materials by TLC.

-

-

Once the reaction is complete, cool the flask to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Redissolve the residue in ethyl acetate (50 mL).

-

Transfer the solution to a separatory funnel and wash with a dilute ammonium hydroxide solution (2 x 25 mL) to remove the copper catalyst (the aqueous layer will turn deep blue).

-

Wash the organic layer with water (25 mL) and then with brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography on silica gel (e.g., eluting with 10-30% ethyl acetate in hexanes) to obtain the pure benzimidazole.

Comparative Data of Synthetic Routes

The following table summarizes expected outcomes for the synthesis of various 2-substituted-6-bromo-4-chloro-1H-benzimidazoles using the protocols described above. Yields are representative and may vary based on reaction scale and purification efficiency.

| Entry | Route | R-Group Source | Catalyst / Conditions | Approx. Time | Expected Yield | Product Name |

| 1 | Phillips | Benzoic Acid | p-TsOH, DMF, 120 °C | 5 h | 75-85% | 6-Bromo-4-chloro-2-phenyl-1H-benzimidazole |

| 2 | Phillips | Acetic Acid | 4M HCl, 100 °C | 3 h | 80-90% | 6-Bromo-4-chloro-2-methyl-1H-benzimidazole |

| 3 | Oxidative | Benzaldehyde | Cu(OAc)₂, EtOH, Reflux | 4 h | 85-95% | 6-Bromo-4-chloro-2-phenyl-1H-benzimidazole |

| 4 | Oxidative | 4-Nitrobenzaldehyde | FeCl₃/Al₂O₃, DMF, RT | 2 h | 88-96% | 6-Bromo-4-chloro-2-(4-nitrophenyl)-1H-benzimidazole[14] |

| 5 | Oxidative | Cyclohexanecarboxaldehyde | Air, Solvent-free, 140 °C | 1 h | 80-90% | 6-Bromo-4-chloro-2-cyclohexyl-1H-benzimidazole[4] |

General Experimental Workflow

A robust and reproducible workflow is critical for successful synthesis and characterization.

Caption: Standard workflow for benzimidazole synthesis.

Conclusion

The synthesis of substituted benzimidazoles from this compound is readily achievable through well-established methodologies. The Phillips condensation offers a classic and reliable route using carboxylic acids, while modern oxidative cyclocondensation with aldehydes provides a highly efficient, versatile, and often greener alternative. The choice of method can be tailored based on the availability of starting materials, desired reaction conditions, and the specific substituent to be installed at the 2-position. The resulting halogenated benzimidazoles are valuable intermediates, primed for further diversification to explore new chemical space in drug discovery and materials science.

References

- 1. cjm.ichem.md [cjm.ichem.md]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. ijariie.com [ijariie.com]

- 6. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 7. This compound | C6H6BrClN2 | CID 351528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,2-Diamino-5-bromo-3-chlorobenzene 97 16429-44-0 [sigmaaldrich.com]

- 9. adichemistry.com [adichemistry.com]

- 10. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 11. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 12. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]

- 13. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]